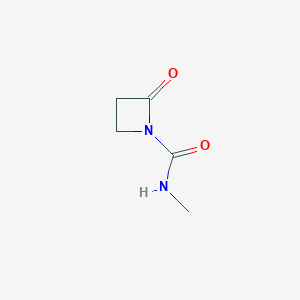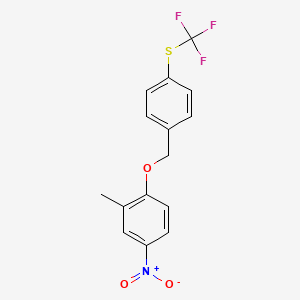![molecular formula C7H10N2 B11924898 1,2-Diazaspiro[4.4]nona-1,3-diene CAS No. 191332-88-4](/img/structure/B11924898.png)
1,2-Diazaspiro[4.4]nona-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazaspiro[44]nona-1,3-diene is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diazaspiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. The resulting products react with hydrazine hydrate to form pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with hydrochloric acid and acetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for 1,2-Diazaspiro[4
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazaspiro compounds, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,2-Diazaspiro[4.4]nona-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1,2-Diazaspiro[4.4]nona-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in unique cyclization reactions, which are crucial for its biological activity. The exact molecular pathways involved are still under investigation, but it is known to interact with enzymes and proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diazaspiro[4.4]nona-2,8-diene-6-one: Similar in structure but with different functional groups, leading to varied reactivity and applications.
2,7-Diazaspiro[4.4]nona-1,6-diene: Another spirocyclic compound with distinct chemical properties.
1,3-Diazaspiro[4.4]nona-2,4-dione: Differing in the position of nitrogen atoms and functional groups, affecting its chemical behavior.
Uniqueness
1,2-Diazaspiro[4.4]nona-1,3-diene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
191332-88-4 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1,2-diazaspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C7H10N2/c1-2-4-7(3-1)5-6-8-9-7/h5-6H,1-4H2 |
InChI-Schlüssel |
ZYTAAAFDDCKEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)












